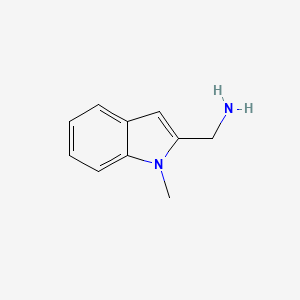

(1-Methyl-1H-indol-2-yl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-methylindol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-12-9(7-11)6-8-4-2-3-5-10(8)12/h2-6H,7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJLPAXGOFMVSJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10557232 | |

| Record name | 1-(1-Methyl-1H-indol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55556-57-5 | |

| Record name | 1-(1-Methyl-1H-indol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-methyl-1H-indol-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (1-Methyl-1H-indol-2-yl)methanamine: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methyl-1H-indol-2-yl)methanamine, a primary amine derivative of the indole scaffold, represents a significant building block in medicinal chemistry. The indole nucleus is a privileged structure, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] The introduction of a methyl group at the N1 position of the indole ring and an aminomethyl group at the C2 position creates a molecule with specific steric and electronic properties, making it a valuable synthon for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical structure, properties, a detailed synthetic protocol, and its potential applications in drug discovery.

Chemical Structure and Properties

This compound, with the CAS Number 55556-57-5, possesses a molecular formula of C₁₀H₁₂N₂ and a molecular weight of 160.22 g/mol .[2][3][4][5][6][7][8][9] The structure consists of an indole ring system where the nitrogen atom of the pyrrole ring is methylated. A methylene bridge connects a primary amine group to the C2 position of the indole.

// Atom nodes N1 [label="N", pos="0,0.866!", fontcolor="#202124"]; C2 [label="C", pos="-0.75,0.433!", fontcolor="#202124"]; C3 [label="C", pos="-0.75,-0.433!", fontcolor="#202124"]; C3a [label="C", pos="0,-0.866!", fontcolor="#202124"]; C7a [label="C", pos="0.75,0.433!", fontcolor="#202124"];

C4 [label="C", pos="-0.5,-1.732!", fontcolor="#202124"]; C5 [label="C", pos="0.5,-1.732!", fontcolor="#202124"]; C6 [label="C", pos="1,-0.866!", fontcolor="#202124"]; C7 [label="C", pos="1.25,0!", fontcolor="#202124"];

// Substituents N_Me [label="CH₃", pos="0,1.866!", fontcolor="#202124"]; CH2 [label="CH₂", pos="-1.75,0.866!", fontcolor="#202124"]; NH2 [label="NH₂", pos="-2.5,0.433!", fontcolor="#4285F4"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- N1 [style=invis]; // for ring closure C7a -- N1; C2 -- C7a [style=invis]; // for ring closure

C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a; C7a -- C3a [style=invis]; // for ring closure

// Double bonds C2 -- C3 [style=double, len=1.5]; C4 -- C5 [style=double, len=1.5]; C6 -- C7 [style=double, len=1.5];

// Substituent bonds N1 -- N_Me; C2 -- CH2; CH2 -- NH2; } Structure of this compound

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 55556-57-5 | [2][3][5][6][7][8][9] |

| Molecular Formula | C₁₀H₁₂N₂ | [2][4] |

| Molecular Weight | 160.22 g/mol | [4] |

| Appearance | Not specified (likely an oil or low-melting solid) | Inferred |

| Boiling Point | Not determined | |

| Melting Point | Not determined | |

| pKa | Not determined (amine pKa expected to be ~9-10) | Inferred |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | Inferred |

Synthesis of this compound

The most direct and widely applicable synthetic route to this compound is the reduction of the corresponding nitrile, 1-methyl-1H-indole-2-carbonitrile. This transformation can be efficiently achieved using a powerful hydride reducing agent such as lithium aluminum hydride (LiAlH₄).[3]

Synthetic Workflow

Experimental Protocol: Synthesis via Nitrile Reduction

This protocol is based on established procedures for the reduction of nitriles to primary amines using lithium aluminum hydride.[3][5]

Materials:

-

1-Methyl-1H-indole-2-carbonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Water (deionized)

-

10% Sodium hydroxide solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate or Dichloromethane

-

Celite

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF (10 volumes relative to the nitrile).

-

Addition of Nitrile: The flask is cooled to 0°C in an ice bath. A solution of 1-methyl-1H-indole-2-carbonitrile (1 equivalent) in anhydrous THF is added dropwise via the dropping funnel, maintaining the internal temperature below 10°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for approximately 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup (Fieser Method): The reaction mixture is cooled back to 0°C. The excess LiAlH₄ is cautiously quenched by the sequential and dropwise addition of water (1 volume relative to LiAlH₄), followed by 10% aqueous sodium hydroxide (1.5 volumes relative to LiAlH₄), and finally water again (3 volumes relative to LiAlH₄). This procedure is exothermic and should be performed with care.

-

Filtration and Extraction: The resulting granular precipitate is filtered through a pad of Celite and washed thoroughly with ethyl acetate or dichloromethane. The filtrate is transferred to a separatory funnel, and the organic layer is separated.

-

Washing and Drying: The organic layer is washed sequentially with water and brine, then dried over anhydrous sodium sulfate or magnesium sulfate.

-

Concentration and Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude this compound. The crude product can be further purified by column chromatography on silica gel if necessary.

Chemical Reactivity and Applications in Drug Development

The this compound scaffold is a versatile intermediate in the synthesis of more complex molecules. The primary amine group serves as a nucleophile and can undergo a variety of chemical transformations, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form substituted amines.

-

Formation of Heterocycles: The amine can be incorporated into various heterocyclic ring systems.

The indole nucleus itself is a key pharmacophore in numerous approved drugs and clinical candidates.[1] Derivatives of indole have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The 2-aminomethylindole moiety, in particular, can serve as a crucial pharmacophoric element or as a linker to attach other functional groups to the indole core. While specific biological activities for this compound are not extensively reported in publicly available literature, its structural similarity to other biologically active indole derivatives suggests its potential as a starting material for the synthesis of compounds targeting a variety of biological targets.

Spectroscopic Characterization (Predicted)

¹H NMR:

-

Indole Protons: Aromatic protons on the benzene portion of the indole ring would appear as multiplets in the range of δ 7.0-7.8 ppm. The C3 proton would likely be a singlet around δ 6.3-6.5 ppm.

-

N-Methyl Protons: A singlet corresponding to the three protons of the methyl group on the indole nitrogen would be expected around δ 3.7-4.0 ppm.

-

Methylene Protons: The two protons of the CH₂ group adjacent to the amine would likely appear as a singlet around δ 3.8-4.2 ppm.

-

Amine Protons: The two protons of the primary amine would typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR:

-

Indole Carbons: Aromatic carbons of the indole ring would resonate in the region of δ 100-140 ppm.

-

N-Methyl Carbon: The carbon of the N-methyl group would be expected in the range of δ 30-35 ppm.

-

Methylene Carbon: The carbon of the CH₂ group would likely appear around δ 40-45 ppm.

IR Spectroscopy:

-

N-H Stretching: The primary amine would show two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹.

-

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would be observed around 2850-3100 cm⁻¹.

-

C=C Stretching: Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.

-

N-H Bending: The N-H bending vibration of the primary amine would be visible around 1590-1650 cm⁻¹.

Mass Spectrometry:

-

Molecular Ion Peak: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 160.

-

Fragmentation: A prominent fragment would likely be observed at m/z = 130, corresponding to the loss of the aminomethyl group (CH₂NH₂).

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of more complex molecules with potential applications in drug discovery and medicinal chemistry. Its synthesis is readily achievable from the corresponding nitrile precursor via reduction. While detailed experimental data on its properties and reactivity are not extensively documented in the public domain, its structural features suggest significant potential for derivatization and incorporation into novel bioactive compounds. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

-

Nitrile to Amine (LiAlH4 or LAH reduction). (n.d.). Organic Synthesis. Retrieved January 7, 2026, from [Link]

-

Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of Bristol. Retrieved January 7, 2026, from [Link]

-

Synthesis of methyl 1-methyl-1H-indole-2-carboxylate. (n.d.). PrepChem.com. Retrieved January 7, 2026, from [Link]

-

2-Methylindole: A Versatile Organic Intermediate for Synthesis and Research. (n.d.). Angene. Retrieved January 7, 2026, from [Link]

-

(1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Organic Practical Setup 9. Reduction with LiAlH4 & NaBH4. (2015, January 4). YouTube. Retrieved January 7, 2026, from [Link]

-

This compound - AbacipharmTech-Global Chemical supplier. (n.d.). AbacipharmTech. Retrieved January 7, 2026, from [Link]

-

LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps. Retrieved January 7, 2026, from [Link]

-

An Efficient and General Synthesis of Oxazino[4,3-a]indoles by A Cascade Addition–Cyclization Reaction of (1H-Indol-2-yl)methanols and Vinyl Sulfonium Salts. (2011). The Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved January 7, 2026, from [Link]

-

Suhana, H., & Rajeswari, S. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Oriental Journal of Chemistry, 33(6), 3211-3217. Retrieved from [Link]

-

Reddy, D. P., Jat, R., & Podila, N. K. (n.d.). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino)-1-(2-phenyl-1H-Indol-1-yl)ethanones and their antimicrobial activity. International Journal of Advance Research, Ideas and Innovations in Technology, 2(3), 264-273. Retrieved from [Link]

-

1H-INDOL-2-YL(4-METHYLPIPERAZIN-1-YL)METHANONE. (n.d.). precisionFDA. Retrieved January 7, 2026, from [Link]

-

Kaushik, N. K., Kaushik, N., & Verma, A. K. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620–6662. Retrieved from [Link]

-

Singh, U. P., & Bhat, H. R. (2023). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 28(14), 5496. Retrieved from [Link]

-

Das, D., Sikdar, P., & Bairagi, M. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 89–98. Retrieved from [Link]

-

G. G. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 15(11), 1366. Retrieved from [Link]

Sources

- 1. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. warf.org [warf.org]

- 7. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 8. rjpbcs.com [rjpbcs.com]

- 9. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

An In-Depth Technical Guide to the Hypothesized CNS Mechanism of Action of (1-Methyl-1H-indol-2-yl)methanamine

Abstract

This technical guide provides a comprehensive analysis of the hypothesized mechanism of action of (1-Methyl-1H-indol-2-yl)methanamine within the central nervous system (CNS). In the absence of direct pharmacological data for this specific molecule, this document synthesizes structure-activity relationship (SAR) data from closely related indoleamine analogs to propose a plausible biological target profile. We hypothesize that this compound primarily interacts with serotonergic and dopaminergic receptors. This guide details the scientific rationale for this hypothesis, outlines rigorous experimental protocols for its validation, and provides the necessary framework for researchers and drug development professionals to investigate this compound's therapeutic potential.

Introduction: The Therapeutic Potential of Indoleamines

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant biological activity.[1][2] Indole derivatives are known to interact with a wide range of CNS targets, demonstrating efficacy as antidepressants, antipsychotics, and anxiolytics.[3][4] The specific substitution pattern on the indole ring dictates the compound's affinity and functional activity at various receptors. This compound, a simple substituted indoleamine, presents an intriguing subject for investigation due to its structural similarities to known psychoactive compounds. This guide aims to provide a robust, albeit hypothesized, starting point for the elucidation of its CNS mechanism of action.

Hypothesized Mechanism of Action: A Synthesis of Structure-Activity Relationships

Based on the analysis of structurally related 2-aminomethylindole and N-methylated indole derivatives, we postulate that this compound functions as a modulator of monoamine neurotransmitter systems, with a primary affinity for serotonin (5-HT) and dopamine (D) receptors.

Rationale for Serotonergic Activity

The aminomethylindole scaffold is a common feature in ligands for various serotonin receptor subtypes. Studies on related (indol-3-yl)alkylamines have demonstrated significant affinity for the serotonin transporter (SERT) and 5-HT2A receptors.[5][6] The presence of the aminomethyl group at the 2-position, while less common than the 3-position, is still expected to confer affinity for serotonergic targets. The N-methylation of the indole ring can influence selectivity and potency.

Rationale for Dopaminergic Activity

Several indole-based compounds have been identified as potent ligands for dopamine D2-like receptors.[7][8] The overall structure of this compound shares features with some D2 receptor antagonists. The N-methyl group on the indole and the primary amine of the methanamine moiety could engage in key interactions within the binding pockets of D2-like receptors.

The following diagram illustrates the hypothesized signaling pathways that may be modulated by this compound.

Caption: Hypothesized modulation of serotonergic and dopaminergic pathways.

Experimental Protocols for Mechanism of Action Validation

To rigorously test our hypothesis, a multi-tiered experimental approach is essential, progressing from in vitro receptor binding and functional assays to in vivo neurochemical and behavioral studies.

In Vitro Characterization

Radioligand binding assays are crucial for determining the affinity of this compound for its hypothesized targets.[2][9]

Objective: To determine the binding affinity (Ki) of the test compound for a panel of CNS receptors, with a primary focus on serotonin (5-HT1A, 5-HT2A, SERT) and dopamine (D1, D2, D3, DAT) receptors.

Protocol: Competition Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membrane homogenates from cell lines expressing the human recombinant receptor of interest (e.g., HEK293 cells).[10]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]Citalopram for SERT, [3H]SCH23390 for D1, [3H]Spiperone for D2), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plates to allow for competitive binding to reach equilibrium.

-

Filtration and Washing: Rapidly separate bound from unbound radioligand by vacuum filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[10]

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

The following diagram outlines the workflow for the radioligand binding assay.

Caption: Workflow for Radioligand Binding Assay.

Functional assays are necessary to determine whether the test compound acts as an agonist, antagonist, or allosteric modulator at its target receptors.

Objective: To characterize the functional activity of this compound at serotonin and dopamine receptors.

Protocol: G-Protein Coupled Receptor (GPCR) Functional Assay (e.g., for D2 Receptor)

-

Cell Culture: Use a cell line stably expressing the human D2 receptor and a reporter system (e.g., cAMP-dependent luciferase or a calcium-sensitive fluorescent dye).[11]

-

Assay Setup: Plate the cells in a 96-well plate. For antagonist mode, pre-incubate the cells with varying concentrations of the test compound before adding a known agonist (e.g., quinpirole). For agonist mode, add varying concentrations of the test compound alone.

-

Incubation: Incubate the plate to allow for receptor activation and downstream signaling.

-

Signal Detection: Measure the reporter signal (e.g., luminescence for luciferase, fluorescence for calcium).

-

Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

A similar approach can be used for other GPCRs, such as the 5-HT2A receptor (typically Gq-coupled, measuring intracellular calcium) and the 5-HT1A receptor (typically Gi-coupled, measuring inhibition of cAMP production).[12]

In Vivo Evaluation

In vivo microdialysis allows for the direct measurement of neurotransmitter levels in specific brain regions of freely moving animals, providing insights into the compound's effects on neurotransmitter release and reuptake.[7][13]

Objective: To determine the effect of systemic administration of this compound on extracellular levels of serotonin and dopamine in relevant brain regions (e.g., prefrontal cortex, striatum).

Protocol: In Vivo Microdialysis

-

Probe Implantation: Surgically implant a microdialysis probe into the target brain region of an anesthetized rodent.

-

Perfusion and Sampling: After a recovery period, perfuse the probe with artificial cerebrospinal fluid at a slow, constant rate. Collect dialysate samples at regular intervals.

-

Drug Administration: Administer the test compound systemically (e.g., via intraperitoneal injection).

-

Neurotransmitter Analysis: Analyze the dialysate samples for serotonin, dopamine, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[7]

-

Data Analysis: Compare neurotransmitter levels before and after drug administration to determine the compound's effect on neurotransmitter dynamics.

Behavioral assays in rodent models can provide evidence for the psychoactive effects of the compound and help to elucidate its therapeutic potential.

Objective: To assess the behavioral effects of this compound in validated rodent models of CNS disorders.

Selected Behavioral Models:

-

Forced Swim Test (FST) and Tail Suspension Test (TST): To assess potential antidepressant-like activity.[14]

-

Elevated Plus Maze (EPM) and Open Field Test (OFT): To evaluate anxiolytic or anxiogenic effects.[14]

-

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: To screen for antipsychotic-like properties.

-

Locomotor Activity: To assess stimulant or sedative effects.[15]

Data Presentation and Interpretation

All quantitative data from the in vitro and in vivo studies should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothesized In Vitro Profile of this compound

| Target | Assay Type | Predicted Outcome | Rationale |

| SERT | Radioligand Binding | Moderate to high affinity (Ki in nM range) | Structural similarity to known SERT inhibitors.[5] |

| Functional (Reuptake) | Inhibition of serotonin reuptake | Consistent with binding affinity. | |

| 5-HT2A Receptor | Radioligand Binding | Moderate affinity (Ki in nM range) | Indoleamine scaffold is a common 5-HT2A ligand.[4] |

| Functional (Calcium) | Antagonist or partial agonist activity | To be determined experimentally. | |

| D2 Receptor | Radioligand Binding | Moderate affinity (Ki in nM range) | Structural features shared with some D2 antagonists.[7] |

| Functional (cAMP) | Antagonist activity | To be determined experimentally. |

Conclusion

While direct pharmacological data for this compound is currently unavailable, a thorough analysis of the structure-activity relationships of related indoleamine compounds allows for the formulation of a plausible and testable hypothesis regarding its CNS mechanism of action. We propose that this compound is likely to interact with serotonergic and dopaminergic systems. The experimental protocols detailed in this guide provide a clear and comprehensive roadmap for the validation of this hypothesis and the elucidation of the compound's therapeutic potential. This foundational work is essential for guiding future research and development efforts in the pursuit of novel CNS-active therapeutics.

References

- BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays of Novel Compounds Targeting Serotonergic Receptors.

- BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays with Talopram.

-

Chatterjee, M., & Ghosh, A. (2016). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 11(5), 459-470. [Link]

-

Kaushik, N. K., Kaushik, N., & Attri, P. (2019). An insight into the medicinal perspective of synthetic analogs of indole: A review. European Journal of Medicinal Chemistry, 180, 523-564. [Link]

- Nandakumar, A., & Singh, P. (2019). Biomedical Importance of Indoles. Pharmaceuticals, 12(2), 79.

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

-

Glennon, R. A., & Dukat, M. (2000). Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741626. Journal of Medicinal Chemistry, 43(18), 3465-3472. [Link]

-

Guillaumet, G., et al. (1993). Synthesis and pharmacological evaluation of new (indol-3-yl)alkylamides and alkylamines acting as potential serotonin uptake inhibitors. Journal of Medicinal Chemistry, 36(15), 2156-2163. [Link]

-

Innoprot. (n.d.). D1 Dopamine Receptor Assay. [Link]

-

Innoprot. (n.d.). D2 Dopamine Receptor Assay. [Link]

-

Kaushik, N. K., Kaushik, N., & Attri, P. (2019). An insight into the medicinal perspective of synthetic analogs of indole: A review. European Journal of Medicinal Chemistry, 180, 523-564. [Link]

-

Kłeczek, N., et al. (2021). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. Molecules, 26(11), 3291. [Link]

-

Glennon, R. A., & Dukat, M. (2000). Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741626. Journal of Medicinal Chemistry, 43(18), 3465-3472. [Link]

-

Blough, B. E., et al. (2020). Behavioral effects of four novel synthetic cathinone analogs in rodents. Neuropharmacology, 179, 108298. [Link]

-

Jaglin, M., et al. (2018). Indole, a Signaling Molecule Produced by the Gut Microbiota, Negatively Impacts Emotional Behaviors in Rats. Frontiers in Neuroscience, 12, 214. [Link]

-

Guillaumet, G., et al. (1995). New indole derivatives as potent and selective serotonin uptake inhibitors. Journal of Medicinal Chemistry, 38(1), 126-135. [Link]

Sources

- 1. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. An insight into the medicinal perspective of synthetic analogs of indole: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and pharmacological evaluation of new (indol-3-yl)alkylamides and alkylamines acting as potential serotonin uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New indole derivatives as potent and selective serotonin uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 8. Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741,626 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. innoprot.com [innoprot.com]

- 12. innoprot.com [innoprot.com]

- 13. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Indole, a Signaling Molecule Produced by the Gut Microbiota, Negatively Impacts Emotional Behaviors in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Behavioral effects of four novel synthetic cathinone analogs in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of (1-Methyl-1H-indol-2-yl)methanamine Derivatives: A Technical Guide for Drug Discovery

Foreword: Unlocking the Therapeutic Potential of the Indole Scaffold

The indole nucleus, a privileged scaffold in medicinal chemistry, has captivated the attention of researchers for decades due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and versatile substitution patterns offer a fertile ground for the design and development of novel therapeutic agents. Within this diverse chemical space, derivatives of (1-Methyl-1H-indol-2-yl)methanamine have emerged as a particularly promising class of compounds, exhibiting a remarkable spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective potential. Designed for researchers, scientists, and drug development professionals, this document aims to serve as a valuable resource to inspire and guide future investigations in this exciting field.

I. The Synthetic Gateway to this compound Derivatives

The journey to unlocking the biological potential of these compounds begins with their chemical synthesis. A general and adaptable synthetic route is paramount for generating a diverse library of derivatives for biological screening. The following protocol outlines a common and effective approach to the synthesis of the core scaffold and its subsequent derivatization.

Experimental Protocol: Synthesis of N-Substituted this compound Derivatives

Step 1: N-Methylation of Indole-2-carbaldehyde

-

To a solution of commercially available indole-2-carbaldehyde in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0°C under an inert atmosphere.

-

Stir the resulting suspension at room temperature for 30 minutes to ensure complete deprotonation.

-

Add methyl iodide (CH₃I) dropwise to the reaction mixture and continue stirring at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of ice-cold water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 1-methyl-1H-indole-2-carbaldehyde.

Causality: The use of a strong base like NaH is crucial for the deprotonation of the indole nitrogen, which then acts as a nucleophile to attack the electrophilic methyl iodide, resulting in the desired N-methylated product.

Step 2: Reductive Amination to Form this compound Derivatives

-

Dissolve 1-methyl-1H-indole-2-carbaldehyde and a primary or secondary amine of choice in a suitable solvent such as methanol or dichloromethane.

-

Add a reducing agent, for instance, sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), in portions at room temperature.

-

Stir the reaction mixture for 4-12 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-substituted this compound derivative.

Causality: Reductive amination is a highly efficient one-pot procedure for the formation of amines. The aldehyde first reacts with the amine to form an iminium ion intermediate, which is then reduced in situ by the hydride reagent to the corresponding amine. STAB is often preferred for its milder nature and broader substrate scope.

Figure 1: General synthetic workflow for N-substituted this compound derivatives.

II. Anticancer Activity: Targeting the Machinery of Cell Division

The indole scaffold is a common feature in numerous anticancer agents.[4] Derivatives of this compound have shown particular promise as inhibitors of tubulin polymerization, a critical process in cell division.[5][6]

Mechanism of Action: Disruption of Microtubule Dynamics

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. Their constant assembly and disassembly are vital for cell division, intracellular transport, and maintenance of cell shape. Compounds that interfere with tubulin polymerization can arrest the cell cycle in the G2/M phase, leading to apoptosis.[6]

Figure 2: Mechanism of action of tubulin polymerization inhibitors.

Structure-Activity Relationship (SAR) Insights

A study on N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives, which share a similar structural motif, revealed key features for potent antiproliferative activity.[5] Although these are 3-substituted derivatives, the insights can be extrapolated to the 2-substituted isomers. The presence of the 3,4,5-trimethoxyphenyl group, a well-known feature of many colchicine-binding site inhibitors, is crucial for activity.[5] Modifications on the indole ring and the linker between the two aromatic systems significantly impact potency.

Table 1: Antiproliferative Activity of Selected Indole Derivatives

| Compound | Target Cell Lines | IC₅₀ (µM) | Reference |

| 7d * | HeLa, MCF-7, HT-29 | 0.52, 0.34, 0.86 | [5] |

| Besipirdine | - | - | [7] |

| MBA236 | - | - | [8] |

Note: Compound 7d is an N-((1-methyl-1H-indol-3-yl)methyl) derivative. Data for direct 2-substituted methanamine derivatives with potent anticancer activity is limited in the initial search.

III. Antimicrobial Activity: A Renewed Arsenal Against Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents.[9] Indole derivatives have demonstrated significant potential in this area.[9]

Targeting Bacterial Cell Integrity and Essential Enzymes

The antimicrobial mechanisms of indole derivatives are diverse and can involve the disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with biofilm formation.[10] For instance, some indole derivatives can form pores in the cytoplasmic membrane of microbial cells, leading to cell death.[11]

Key Findings from Antimicrobial Screening

While specific data on this compound derivatives is not abundant in the initial search, studies on related indole structures provide valuable clues. For example, a series of 2-(1H-indol-3-yl)ethylthiourea derivatives exhibited significant inhibition against Gram-positive cocci.[3] Another study on indolyl derivatives containing amino-guanidinium moieties showed potent activity against both Gram-positive and Gram-negative bacteria, including clinically relevant resistant strains.[9]

Table 2: Antimicrobial Activity of Selected Indole Derivatives

| Compound Class | Target Organisms | MIC (µg/mL) | Reference |

| Indolyl Thioureas | Gram-positive cocci | - | [3] |

| Indolyl Amino-guanidiniums | K. pneumoniae | 4-16 | [9] |

| tris(1H-Indol-3-yl)methylium Salts | Gram-positive bacteria | 0.13-1.0 | [11] |

IV. Neuroprotective Activity: Combating the Scourge of Neurodegenerative Diseases

Neurodegenerative disorders such as Alzheimer's and Parkinson's disease represent a significant and growing healthcare challenge. Indole-based compounds have emerged as promising neuroprotective agents due to their antioxidant, anti-inflammatory, and enzyme-inhibiting properties.[1][7][12]

Multi-target Approach to Neuroprotection

The neuroprotective effects of this compound derivatives can be attributed to a multi-target mechanism of action. This includes the inhibition of key enzymes like cholinesterases and monoamine oxidases, which are implicated in the pathology of Alzheimer's and Parkinson's diseases, respectively.[8][13] Additionally, their antioxidant properties can mitigate the oxidative stress that contributes to neuronal damage.[1]

Figure 3: Multi-target neuroprotective mechanisms of indole derivatives.

Promising Lead Compounds

A notable example is N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236), which was identified as a potent dual inhibitor of cholinesterase and monoamine oxidase.[8] This compound, a derivative of the core structure of interest, highlights the potential for developing multi-target-directed ligands for the treatment of complex neurodegenerative diseases. Furthermore, besipirdine, an N-propyl-N-(4-pyridinyl)-1H-indol-1-amine analog, has been clinically evaluated for Alzheimer's disease and demonstrates both cholinomimetic and adrenergic enhancing properties.[7]

V. Conclusion and Future Directions

The derivatives of this compound represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated activities across anticancer, antimicrobial, and neuroprotective domains underscore their potential to address significant unmet medical needs. The synthetic accessibility of this core structure allows for extensive structural modifications, enabling the fine-tuning of their biological profiles through rigorous structure-activity relationship studies.

Future research should focus on a more systematic exploration of the chemical space around the this compound core. This includes:

-

Expansion of Derivative Libraries: Synthesizing a broader range of analogs with diverse substitutions on the indole ring, the methanamine nitrogen, and the amino substituent to comprehensively map the SAR.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by the most potent compounds to understand their mechanisms of action fully.

-

Pharmacokinetic and Toxicological Profiling: Evaluating the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy and safety.

By leveraging the insights presented in this guide and pursuing these future directions, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of indole derivatives.

VI. References

-

Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. [5]

-

Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PubMed Central. [1]

-

Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. PubMed Central. [14]

-

Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. ResearchGate. [2]

-

Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. NIH. [4]

-

Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas. PubMed Central. [3]

-

Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Publishing. [6]

-

Synthesis and biological evaluation of some newer Indole Derivatives. ResearchGate. [15]

-

Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. NIH. [9]

-

An Integrative Approach to Identifying Neuroprotective Natural Compounds for Neurodevelopmental Disorders. MDPI. [12]

-

(PDF) Antimicrobial and in silico admet screening of novel (E)-n-(2-(1H-indol-3-yl-amino) vinyl). ResearchGate. [16]

-

Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Longdom Publishing. [17]

-

Synthesis and Biological Evaluation of Novel Synthetic Indolone Derivatives as Anti-Tumor Agents Targeting p53-MDM2 and p53-MDMX. MDPI. [18]

-

Synthesis and structure-activity relationships of N-propyl-N-(4-pyridinyl)-1H-indol-1-amine (besipirdine) and related analogs as potential therapeutic agents for Alzheimer's disease. PubMed. [7]

-

N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine, a new cholinesterase and monoamine oxidase dual inhibitor. PubMed. [8]

-

Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. PubMed Central. [19]

-

N-(2-methyl-indol-1H-5-yl)-1-naphthalenesulfonamide: A novel reversible antimitotic agent inhibiting cancer cell motility. ResearchGate. [20]

-

Evaluation of New Antimicrobial Agents Based on tris(1H-Indol-3-yl)methylium Salts: Activity, Toxicity, Suppression of Experimental Sepsis in Mice. MDPI. [11]

-

Effect of N-methylated and fatty acid conjugation on analogs of antimicrobial peptide Anoplin. PubMed. [10]

-

Prominent Neuroprotective Potential of Indole-2-N-methylpropargylamine: High Affinity and Irreversible Inhibition Efficiency towards Monoamine Oxidase B Revealed by Computational Scaffold Analysis. PubMed Central. [13]

-

(PDF) The Study of the Structure—Diuretic Activity Relationship in a Series of New N-(Arylalkyl)-6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo-[3,2,1-ij]quinoline-5-carboxamides. ResearchGate. [21]

-

Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. NIH. [22]

-

STRUCTURE-ACTIVITY RELATIONSHIPS IN A SERIES OF ANTI-INFLAMMATORY N-ARYLANTHRANILIC ACIDS. PubMed. [23]

-

Natural Products as Novel Neuroprotective Agents; Computational Predictions of the Molecular Targets, ADME Properties, and Safety Profile. MDPI. [24]

-

STRUCTURE-ACTIVITY RELATIONSHIPS OF 1-((3-INDOLYL)ALKYL)-4- ARYLPIPERAZINES. A NEW SERIES OF TRANQUILIZERS. PubMed. [25]

Sources

- 1. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and structure-activity relationships of N-propyl-N-(4-pyridinyl)-1H-indol-1-amine (besipirdine) and related analogs as potential therapeutic agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine, a new cholinesterase and monoamine oxidase dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of N-methylated and fatty acid conjugation on analogs of antimicrobial peptide Anoplin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Prominent Neuroprotective Potential of Indole-2-N-methylpropargylamine: High Affinity and Irreversible Inhibition Efficiency towards Monoamine Oxidase B Revealed by Computational Scaffold Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. longdom.org [longdom.org]

- 18. mdpi.com [mdpi.com]

- 19. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Natural Products as Novel Neuroprotective Agents; Computational Predictions of the Molecular Targets, ADME Properties, and Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 25. STRUCTURE-ACTIVITY RELATIONSHIPS OF 1-((3-INDOLYL)ALKYL)-4- ARYLPIPERAZINES. A NEW SERIES OF TRANQUILIZERS - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to (1-Methyl-1H-indol-2-yl)methanamine: A Versatile Building Block in Medicinal Chemistry

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Among the vast array of functionalized indoles, (1-Methyl-1H-indol-2-yl)methanamine has emerged as a highly valuable and versatile building block. The strategic placement of a primary aminomethyl group at the C2 position of the N-methylated indole provides a key reactive handle for diverse synthetic transformations. This guide offers an in-depth technical overview of the synthesis, physicochemical properties, and strategic applications of this compound in the design and discovery of novel therapeutic agents. Authored from the perspective of a senior application scientist, this document emphasizes not just the protocols but the underlying scientific rationale, providing researchers with actionable insights for their drug development programs.

The Strategic Advantage of the Indole Scaffold

The indole ring system is a recurring motif in a multitude of biologically active compounds, owing to its unique electronic and structural features.[2] Its ability to participate in hydrogen bonding, pi-stacking, and hydrophobic interactions allows for effective binding to a wide range of biological targets. The N-methylation of the indole nitrogen in this compound serves a dual purpose: it blocks the hydrogen-bond donating capability of the indole NH group, which can be advantageous for tuning solubility and membrane permeability, and it can also orient substituents at other positions for optimal receptor engagement. The primary amine functionality at the C2 position is the key to its utility as a building block, offering a nucleophilic site for the facile introduction of a wide variety of substituents through robust and well-established chemical reactions.

Synthesis of the Core Building Block: this compound

A reliable and scalable synthesis of this compound is paramount for its widespread application. The most common and efficient route is the reductive amination of 1-methyl-1H-indole-2-carboxaldehyde. This one-pot procedure is favored for its high yields and operational simplicity.[3]

Detailed Experimental Protocol: Reductive Amination

This protocol outlines the synthesis of this compound from 1-methyl-1H-indole-2-carboxaldehyde.

Materials:

-

1-Methyl-1H-indole-2-carboxaldehyde

-

Ammonium acetate

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Dichloromethane and Methanol (for chromatography)

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methyl-1H-indole-2-carboxaldehyde (1.0 eq) in anhydrous methanol to a concentration of approximately 0.2 M. To this solution, add ammonium acetate (10.0 eq). Stir the mixture at room temperature for 1-2 hours. The large excess of ammonium acetate serves as an ammonia source and drives the equilibrium towards the formation of the imine.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly and portion-wise, add sodium borohydride (1.5 eq) to the stirred solution. Maintain the temperature below 10 °C during the addition to control the exothermic reaction. Sodium borohydride is a mild reducing agent that selectively reduces the imine in the presence of the indole ring.

-

Reaction Completion and Quenching: After the addition of NaBH₄ is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Once the starting material is consumed, carefully quench the reaction by the slow addition of water.

-

Work-up and Extraction: Concentrate the reaction mixture under reduced pressure to remove the methanol. To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude this compound by flash column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol to afford the pure product as a pale yellow oil.

Caption: Synthesis of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a building block is essential for its effective use in medicinal chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂ | [4] |

| Molecular Weight | 160.22 g/mol | [4] |

| Appearance | Pale yellow oil | N/A |

| Boiling Point | Not available (predicted to be high) | N/A |

| pKa (of the conjugate acid) | Predicted to be ~9-10 | N/A |

| LogP | 1.3 (computed) | [4] |

Applications in Medicinal Chemistry

The primary amine of this compound is a versatile functional group that allows for its incorporation into a wide range of molecular scaffolds through reactions such as amide bond formation and further reductive aminations.

Synthesis of Indole-2-Carboxamides as Antimitotic Agents

The indole-2-carboxamide scaffold has been identified as a promising pharmacophore for the development of antimitotic agents that target tubulin polymerization.[5][6] this compound is an ideal starting material for the synthesis of these compounds.

Experimental Protocol: Amide Coupling via Acyl Chloride

This protocol describes the synthesis of an N-substituted indole-2-carboxamide.

Materials:

-

This compound

-

Substituted benzoyl chloride (or other acyl chloride)

-

Pyridine or Triethylamine

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere. Cool the solution to 0 °C.

-

Acylation: Slowly add a solution of the desired substituted benzoyl chloride (1.1 eq) in anhydrous dichloromethane to the cooled amine solution.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure indole-2-carboxamide.

Caption: General scheme for the synthesis of indole-2-carboxamides.

Building Blocks for Serotonin Receptor Modulators

The indole core is a key feature of serotonin and many of its receptor modulators.[7][8] this compound can be utilized as a scaffold to synthesize novel ligands for various serotonin receptor subtypes, which are important targets for the treatment of a range of CNS disorders. The primary amine allows for the introduction of pharmacophoric elements necessary for receptor affinity and selectivity through various coupling reactions.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of a reactive primary amine handle make it an ideal starting material for the construction of diverse and complex molecules. The successful incorporation of this scaffold into potent antimitotic agents and its potential for the development of novel serotonin receptor modulators highlight its significance in modern drug discovery. The detailed protocols and strategic insights provided in this guide are intended to empower researchers to effectively utilize this key intermediate in their quest for new and improved therapeutics.

References

- Ganguly, S., et al. (2007). Discovery of novel antitumor antimitotic agents that also reverse tumor resistance. Journal of Medicinal Chemistry, 50(12), 2835-2844.

- Sigma-Aldrich. (2007).

- Rossi, R., et al. (2020). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 25(21), 5092.

- de la Fuente-Salinas, C., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 64(7), 4136-4158.

- de la Fuente-Salinas, C., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.

- Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5275.

- Al-Hourani, B. J., et al. (2020). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2-carboxamide derivatives. Journal of the Indian Chemical Society, 97(10), 1779-1785.

- Elslager, E. F., et al. (1987). Antimitotic agents: synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates. Journal of Medicinal Chemistry, 30(5), 755-763.

- UCL Discovery. (n.d.). SYNTHESIS OF SEROTONERGIC AGENTS.

- Redalyc. (n.d.).

- Kamal, A., et al. (2012). Synthesis of chalcone-amidobenzothiazole conjugates as antimitotic and apoptotic inducing agents. Bioorganic & Medicinal Chemistry, 20(11), 3568-3580.

- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1-714.

- PubChem. (n.d.). 1H-Indol-3-Ylmethanamine.

- Mondal, E., & Sahu, K. (2022). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Indian Chemical Society, 99(11), 100761.

- Science Madness. (2012).

- BOC Sciences. (n.d.).

- My Skin Recipes. (n.d.).

- Margaretha, P. (n.d.). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine.

- Sigma-Aldrich. (n.d.). Serotonin Synthesis & Metabolism.

- Brandeburg, Z. C., et al. (2023). Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors. ChemMedChem, e202300729.

- PubChem. (n.d.). N-Methyl-1H-indole-3-methanamine.

- De Deurwaerdère, P., & Di Giovanni, G. (2020). Serotonin—Its Synthesis and Roles in the Healthy and the Critically Ill. International Journal of Molecular Sciences, 21(18), 6749.

- ResearchGate. (n.d.).

- Sigma-Aldrich. (n.d.). 1-Methylindole-2-carboxaldehyde.

- PubChem. (n.d.). This compound.

- Molbase. (n.d.). This compound Synthesis.

- ChemicalBook. (n.d.). This compound.

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of (Z)-(5-Methyl-1H-indol-2-yl).

- Fisher Scientific. (n.d.). Amide Synthesis.

- ResearchGate. (n.d.).

- Impactfactor. (n.d.). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies.

Sources

- 1. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]

- 2. ias.ac.in [ias.ac.in]

- 3. redalyc.org [redalyc.org]

- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of chalcone-amidobenzothiazole conjugates as antimitotic and apoptotic inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. セロトニンの合成と代謝 [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

An In-depth Technical Guide to the Role of (1-Methyl-1H-indol-2-yl)methanamine and its Analogs in Neurological Disease Research

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Promise of the Indole Scaffold in Neuroscience

The indole nucleus, a bicyclic aromatic heterocycle, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its inherent structural features allow it to interact with a multitude of biological targets, making it a recurring motif in both natural products and synthetic drugs.[1][2] Within the vast landscape of neurological disease research, indole derivatives have emerged as particularly promising candidates for therapeutic intervention.[3][4] Their ability to modulate key pathways implicated in neurodegeneration and neuropsychiatric disorders has fueled extensive investigation. This guide delves into the therapeutic potential of a specific subclass of these compounds: (1-Methyl-1H-indol-2-yl)methanamine and its structural analogs. We will explore their chemical properties, plausible mechanisms of action, and the experimental methodologies crucial for their evaluation as potential neurotherapeutics.

The Chemical Foundation: Synthesis and Properties of this compound

This compound belongs to the family of aminomethylindoles. The synthesis of the core indole structure can be achieved through various established methods, with the Fischer indole synthesis being a classic and versatile approach.[2][5] This method typically involves the reaction of a phenylhydrazine with an appropriate aldehyde or ketone under acidic conditions.

For N-methylated indole derivatives like this compound, the synthesis can be adapted from general procedures for N-alkylation of indoles. A common strategy involves the deprotonation of the indole nitrogen with a suitable base, followed by quenching with an electrophilic methyl source. The aminomethyl group at the 2-position can be introduced through various synthetic routes, often involving the reduction of a corresponding nitrile or amide precursor.

The physicochemical properties of these compounds, such as lipophilicity and hydrogen bonding capacity, are critical determinants of their pharmacokinetic and pharmacodynamic profiles, including their ability to cross the blood-brain barrier.[6][7]

Unraveling the Mechanism of Action in Neurological Disorders

While direct studies on this compound in neurological diseases are limited, the broader class of indole-2-yl-methanamine derivatives offers significant insights into their potential therapeutic mechanisms. The structural similarity to key neurotransmitters, particularly serotonin, suggests a primary mode of action involving the modulation of serotonergic pathways.

Interaction with Serotonin Receptors

The indole core is a key pharmacophore for serotonin (5-hydroxytryptamine, 5-HT) receptors. (1H-Indol-2-ylmethyl)amine, a close structural analog, is utilized as a building block in the synthesis of pharmaceuticals targeting these receptors.[8] It is highly probable that this compound and its derivatives can act as ligands for various 5-HT receptor subtypes, which are known to play crucial roles in mood, cognition, and memory. Dysregulation of the serotonergic system is a hallmark of several neurological and psychiatric conditions, including depression and Alzheimer's disease.

Below is a conceptual diagram illustrating the potential interaction of an indole-2-yl-methanamine derivative with a serotonin receptor, leading to downstream signaling cascades.

Enzyme Inhibition in Neurodegenerative Pathways

A significant body of research points to the potential of indole derivatives to inhibit key enzymes implicated in the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's.[3]

-

Cholinesterase (ChE) Inhibition: The depletion of the neurotransmitter acetylcholine is a well-established feature of Alzheimer's disease.[3] Many indole-based compounds have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for acetylcholine breakdown.

-

Monoamine Oxidase B (MAO-B) Inhibition: In Parkinson's disease, the degeneration of dopaminergic neurons is a primary pathological event. MAO-B is involved in the degradation of dopamine. Inhibiting this enzyme can increase dopamine levels in the brain, offering symptomatic relief. Indazole derivatives, which share structural similarities with indoles, have shown potent MAO-B inhibitory activity.[9]

The following table summarizes the enzymatic inhibitory activities of various indole-related compounds, providing a basis for the potential activity of this compound analogs.

| Compound Class | Target Enzyme | Disease Relevance | Reference |

| Indole Derivatives | Acetylcholinesterase (AChE) | Alzheimer's Disease | [3] |

| Indole Derivatives | Butyrylcholinesterase (BChE) | Alzheimer's Disease | [3] |

| Indazole Derivatives | Monoamine Oxidase B (MAO-B) | Parkinson's Disease | [9] |

Experimental Protocols for Evaluation

To ascertain the therapeutic potential of this compound and its analogs, a series of well-defined experimental protocols are essential. These assays provide a systematic approach to characterizing the compound's biological activity and mechanism of action.

Serotonin Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for a specific serotonin receptor subtype.

Objective: To quantify the binding affinity (Ki) of the test compound.

Materials:

-

Cell membranes expressing the target serotonin receptor (e.g., 5-HT1A).

-

Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A).

-

Test compound (this compound analog).

-

Non-specific binding control (e.g., high concentration of unlabeled serotonin).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

-

Scintillation vials and cocktail.

-

Liquid scintillation counter.

-

Glass fiber filters.

-

Filtration apparatus.

Procedure:

-

Prepare serial dilutions of the test compound in the binding buffer.

-

In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand, and the diluted test compound.

-

For total binding wells, add only buffer and radioligand.

-

For non-specific binding wells, add buffer, radioligand, and the non-specific binding control.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through the glass fiber filters using the filtration apparatus.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add the scintillation cocktail, and vortex.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Sources

- 1. mdpi.com [mdpi.com]

- 2. rjpbcs.com [rjpbcs.com]

- 3. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]

- 6. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jk-sci.com [jk-sci.com]

- 9. benthamscience.com [benthamscience.com]

An In-Depth Technical Guide to the Interaction of (1-Methyl-1H-indol-2-yl)methanamine with Serotonin and Dopamine Receptors

Abstract

This technical guide provides a comprehensive framework for the pharmacological characterization of (1-Methyl-1H-indol-2-yl)methanamine, a novel indole-based compound, at serotonin and dopamine receptors. The indole scaffold is a privileged structure in neuropharmacology, forming the core of numerous endogenous ligands and therapeutic agents. This guide outlines a systematic, multi-tiered approach, commencing with in vitro binding affinity profiling to establish the compound's receptor interaction landscape. Subsequently, a suite of functional assays is detailed to elucidate the nature of these interactions, discerning between agonism, antagonism, and potential biased signaling. The described methodologies are grounded in established principles of receptor pharmacology and are designed to provide a robust and reproducible characterization of this novel chemical entity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics targeting the serotonergic and dopaminergic systems.

Introduction: The Rationale for Investigating this compound

The indole nucleus is a cornerstone of neuropharmacology, present in the endogenous neurotransmitter serotonin and a multitude of synthetic drugs targeting the central nervous system. Its unique electronic and steric properties allow for diverse interactions with a wide range of biological targets. This compound, as an indole derivative, presents a compelling candidate for investigation at serotonin and dopamine receptors. The strategic placement of the methylamine side chain at the 2-position of the N-methylated indole ring suggests potential for specific receptor subtype interactions within these two critical neurotransmitter systems.

A thorough understanding of the interaction of this compound with serotonin and dopamine receptors is a prerequisite for any further drug development efforts. This guide provides a roadmap for a comprehensive in vitro pharmacological evaluation, from initial binding studies to detailed functional characterization.

Pharmacological Characterization Strategy: A Multi-Faceted Approach

A robust characterization of a novel compound's pharmacology necessitates a multi-pronged approach. The following strategy is proposed for this compound:

-

Primary Screening: Radioligand Binding Assays: To determine the compound's affinity for a panel of serotonin (5-HT) and dopamine (D) receptor subtypes. This will identify the primary targets and provide initial insights into selectivity.

-

Functional Profiling: Second Messenger and Effector Recruitment Assays: To characterize the functional activity of the compound at the identified target receptors. This will determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

-

Downstream Signaling Pathway Analysis: To investigate the specific intracellular signaling cascades modulated by the compound, providing a more nuanced understanding of its mechanism of action.

This tiered approach ensures a cost-effective and scientifically rigorous evaluation, with each stage informing the next.

In Vitro Binding Affinity Profiling: Unveiling the Receptor Interaction Landscape

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[1][2] These assays are based on the principle of competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.[1]

Experimental Protocol: Radioligand Competition Binding Assay

This protocol outlines a general procedure for a radioligand competition binding assay. Specific parameters such as radioligand concentration, incubation time, and temperature should be optimized for each receptor subtype.

Materials:

-

Cell membranes expressing the target serotonin or dopamine receptor subtype.

-

Radiolabeled ligand specific for the target receptor (e.g., [³H]-Ketanserin for 5-HT2A, [³H]-Spiperone for D2).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer to all wells.

-

Compound Addition: Add serial dilutions of this compound to the appropriate wells.

-

Radioligand Addition: Add the radiolabeled ligand at a concentration near its Kd value to all wells except those for determining non-specific binding.

-

Non-Specific Binding: To a set of wells, add a high concentration of a known unlabeled ligand for the target receptor to determine non-specific binding.

-

Membrane Addition: Add the cell membranes expressing the target receptor to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis:

The data will be used to generate a competition binding curve, from which the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation:

Ki = IC₅₀ / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Proposed Receptor Panel

A comprehensive initial screening panel should include a diverse range of serotonin and dopamine receptor subtypes to assess both affinity and selectivity.

| Receptor Family | Subtypes to Screen |

| Serotonin (5-HT) | 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, 5-HT7 |

| Dopamine (D) | D1, D2, D3, D4, D5 |

The results of this screening will identify the primary receptor targets of this compound and guide the subsequent functional assays.

Functional Activity Assessment: From Binding to Biological Response

Once the binding affinity of this compound for specific receptor subtypes has been established, the next critical step is to determine its functional activity. G protein-coupled receptors (GPCRs), which include the majority of serotonin and dopamine receptors, can signal through a variety of intracellular pathways.[3][4] Functional assays are designed to measure the modulation of these pathways.[5]

cAMP Assays for Gs and Gi-Coupled Receptors

Many serotonin and dopamine receptors are coupled to either stimulatory (Gs) or inhibitory (Gi) G proteins, which modulate the activity of adenylyl cyclase and, consequently, the intracellular concentration of cyclic AMP (cAMP).[6][7]

Principle:

-

Gs-coupled receptors (e.g., D1, D5, 5-HT4, 5-HT6, 5-HT7): Agonist binding leads to an increase in intracellular cAMP.

-

Gi-coupled receptors (e.g., D2, D3, D4, 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A): Agonist binding leads to a decrease in intracellular cAMP.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This protocol is based on a competitive immunoassay format.[8]

Materials:

-

Cells stably expressing the target Gs or Gi-coupled receptor.

-

This compound.

-

Known agonist and antagonist for the target receptor (for controls).

-

Forskolin (an adenylyl cyclase activator, used in Gi-coupled receptor assays).

-

HTRF cAMP assay kit (containing Eu³⁺ cryptate-labeled anti-cAMP antibody and d2-labeled cAMP).

-

384-well low-volume white microplates.

-

HTRF-compatible plate reader.

Procedure for Gs-Coupled Receptors:

-

Cell Plating: Seed cells into a 384-well plate and incubate overnight.

-

Compound Addition: Add serial dilutions of this compound or control compounds to the cells.

-

Incubation: Incubate for a specified time at 37°C.

-

Lysis and Detection: Add the HTRF detection reagents (d2-cAMP and anti-cAMP cryptate) to lyse the cells and initiate the competitive immunoassay.

-